

physical and chemical properties of methyl nonanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl nonanoate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl Nonanoate**

Introduction

Methyl nonanoate, also known as methyl pelargonate, is a fatty acid methyl ester (FAME) with the chemical formula $C_{10}H_{20}O_2$.^{[1][2]} It is formed from the formal condensation of nonanoic acid and methanol.^{[1][3]} This colorless liquid is characterized by a fruity, wine-like, or coconut-like odor and is found naturally in various fruits and foods such as apples, bananas, grapes, and baked potatoes.^{[3][4]} Due to its pleasant aroma, it is frequently used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.^{[5][6]} Beyond its applications in the flavor and fragrance industries, **methyl nonanoate** serves as a valuable chemical intermediate in organic synthesis, a solvent in various formulations, and has applications in biochemical research, particularly in studies related to lipid metabolism.^{[2][5][7]}

Physical and Chemical Properties

Methyl nonanoate is a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like ethanol and ether.^{[2][3]}

Physical Properties

The key physical properties of **methyl nonanoate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C10H20O2	[1][2][5][8][9][10]
Molecular Weight	172.26 g/mol	[1][10][11]
Appearance	Clear, colorless liquid	[1][5]
Odor	Fruity, wine-like, coconut-like	[1][4]
Density	0.870 - 0.879 g/mL at 20-25 °C	[1][5][8][11][12]
Boiling Point	213 - 215 °C at 760 mmHg	[1][3][5][8][11]
Melting Point	-35 °C	[1][3]
Flash Point	87 °C (188.6 °F) - closed cup	[11][12]
Water Solubility	0.0229 mg/mL at 25 °C	[1][13]
logP (Octanol/Water Partition Coefficient)	4.32	[1][13]
Refractive Index	1.419 - 1.428 at 20°C	[1][5][8][11]
Vapor Pressure	0.21 mmHg	[1]

Chemical Properties

Methyl nonanoate is a stable compound under normal conditions.[14] It is a combustible liquid and should be kept away from flames and hot surfaces.[12][14] Incompatible materials include strong oxidizing agents.[14] Like other esters, it can undergo hydrolysis in the presence of acids or bases to yield nonanoic acid and methanol.[2][15]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl nonanoate**.

Spectroscopy	Data	Source(s)
^1H NMR	Spectra available, acquired on a Varian A-60 instrument.	[1]
^{13}C NMR	In CDCl_3 , characteristic shifts are observed at (ppm): 174.21 (C=O), 51.35 (-OCH ₃), and a series of peaks for the alkyl chain including 34.19, 31.95, 29.35, 29.30, 29.25, 25.10, 22.75, and 14.10 (-CH ₃).	[1][16]
Mass Spectrometry (GC-MS)	Electron Ionization (EI) mass spectra show major fragments (m/z) at 74.0 and 87.0.	[1]
Infrared (IR)	IR spectra are available from the Coblentz Society's collection.	[9]
Near Infrared (NIR)	NIR spectra are also available for this compound.	[17]

Experimental Protocols

Synthesis of Methyl Nonanoate

Methyl nonanoate can be synthesized via several methods, most notably through Fischer-Speier esterification or enzymatic synthesis.

This classic method involves the acid-catalyzed reaction between nonanoic acid (also known as pelargonic acid) and methanol.[18][19]

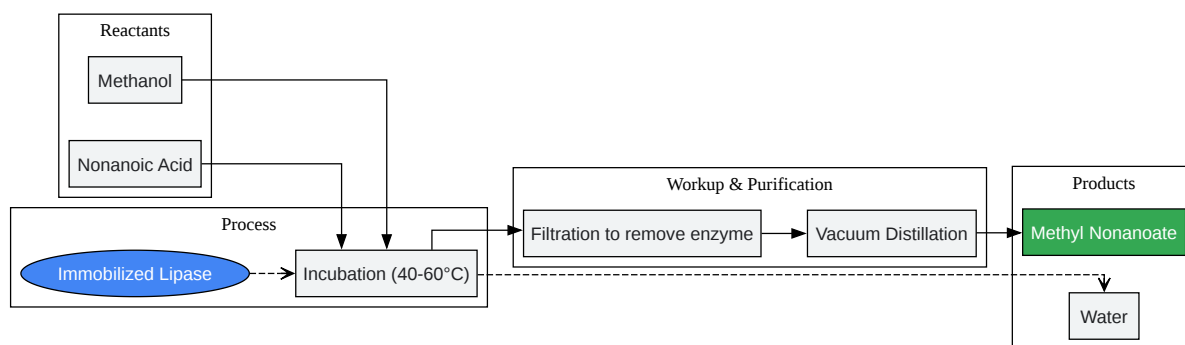
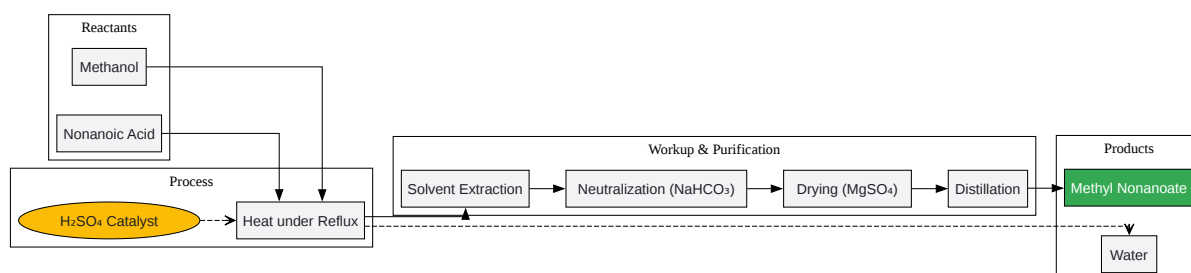
Materials:

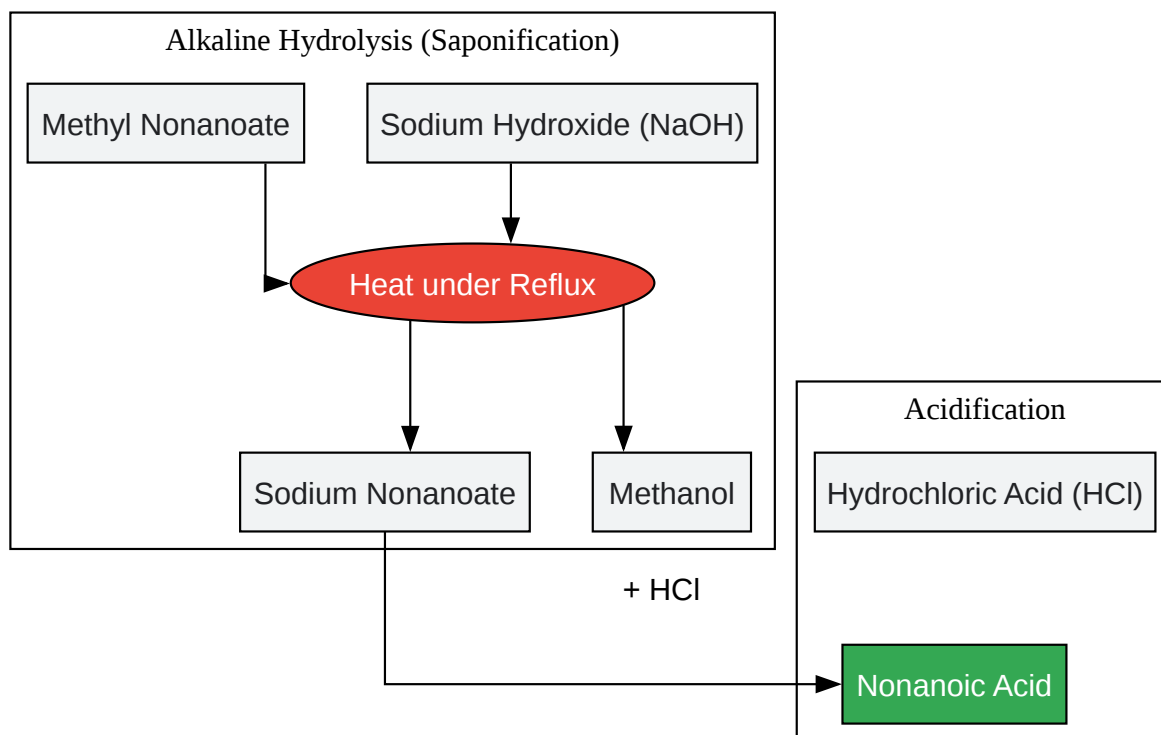
- Nonanoic acid
- Methanol (excess)

- Concentrated sulfuric acid (H_2SO_4) or other strong acid catalyst
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid and an excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid weight).[\[20\]](#)
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[\[20\]](#)
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **methyl nonanoate** can be purified by distillation to yield the final product.[\[20\]](#)





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- To cite this document: BenchChem. [physical and chemical properties of methyl nonanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163019#physical-and-chemical-properties-of-methyl-nonanoate]

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